

Application Note: Regioselective Synthesis of 2-Chloro-6-nitropyridin-3-ol

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Compound of Interest

Compound Name: 2-Chloro-6-nitropyridin-3-ol

CAS No.: 15206-27-6

Cat. No.: B3242520

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Target Molecule: **2-Chloro-6-nitropyridin-3-ol** (CAS: 15206-27-6) Starting Material: 2,6-Dichloropyridine (CAS: 2402-78-0) Primary Application: Pharmaceutical intermediate (antiviral/antibacterial scaffolds), Agrochemical precursors.^{[1][3]}

Retrosynthetic Analysis & Strategy

The synthesis of **2-chloro-6-nitropyridin-3-ol** presents a specific regiochemical challenge: placing three distinct functionalities (Cl, OH, NO₂) around the pyridine core in a 2,3,6-substitution pattern.^{[1][2][3]}

The Challenge

- Starting Material: 2,6-Dichloropyridine is symmetric.^{[2][3]}
- Target Geometry: The hydroxyl group is at C3, while the nitro group is at C6.^{[2][3]}
- Direct Nitration Issues: Direct nitration of 2,6-dichloropyridine yields 2,6-dichloro-3-nitropyridine.^{[1][2][3]} Subsequent hydrolysis of this intermediate typically favors the C2 or C6

position (yielding 2-hydroxy-3-nitro or 6-hydroxy-3-nitro isomers), which does not match the target's 3-hydroxy-6-nitro pattern.[1][2][3]

The Solution: The C3-First Strategy

To guarantee the correct isomer, we must establish the C3-hydroxyl group before introducing the nitro group.[1][2][3] The hydroxyl group then serves as a powerful ortho/para director to guide the final nitration to the C6 position.[2][3]

Synthetic Pathway:

- C3-Functionalization: Directed ortho-metalation (DoM) of 2,6-dichloropyridine followed by boronation and oxidation to yield 2,6-dichloropyridin-3-ol.[1][2][3]
- Regioselective Dechlorination: Controlled hydrogenolysis to remove the more accessible C6-chlorine, yielding 2-chloropyridin-3-ol.[1][2][3]
- Directed Nitration: Electrophilic aromatic substitution nitrating the C6 position (para to the hydroxyl) to yield the final **2-Chloro-6-nitropyridin-3-ol**. [1][2][3]

Reaction Workflow Diagram

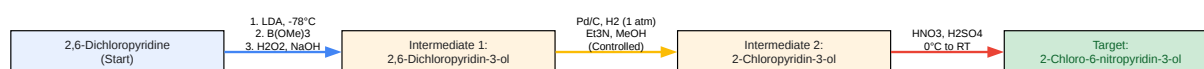


Figure 1: Step-wise synthetic pathway from 2,6-dichloropyridine to 2-chloro-6-nitropyridin-3-ol.

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Figure 1: The "C3-First" synthetic pathway ensures correct substituent placement.[1][2][3]

Detailed Experimental Protocols

Step 1: Synthesis of 2,6-Dichloropyridin-3-ol

Mechanism: Lithium-Halogen exchange is not possible here; instead, we use Directed ortho-Metalation (DoM).[1][2][3] The ring nitrogens and chlorines inductively activate the C3 position for deprotonation by LDA.[2][3]

Reagents:

- 2,6-Dichloropyridine (1.0 eq)[1][3][4]
- LDA (Lithium diisopropylamide) (1.2 eq)[3]
- Trimethyl borate (B(OMe)₃) (1.5 eq)[3]
- Hydrogen Peroxide (30% aq) / NaOH[3]

Protocol:

- Lithiation: In a dry 3-neck flask under Argon, dissolve 2,6-dichloropyridine in anhydrous THF. Cool to -78°C.[1][3]
- Addition: Add LDA solution dropwise over 30 minutes. Maintain temperature below -70°C. Stir for 2 hours. The solution will darken (lithium intermediate formation).[2][3]
- Boronation: Add Trimethyl borate dropwise.[2][3] Stir at -78°C for 1 hour, then allow to warm to 0°C.
- Oxidation: Add 2M NaOH solution, followed by dropwise addition of 30% H₂O₂. [3] Stir at room temperature for 3 hours.
- Workup: Quench with saturated Na₂SO₃ (to destroy excess peroxide). Acidify to pH 4-5 with HCl. Extract with Ethyl Acetate (3x).[3]
- Purification: Recrystallize from Hexane/EtOAc.
 - Yield Target: 75-85%[1][2][3]
 - Key QC: ¹H NMR should show a singlet (or tight doublet) for the C4/C5 protons if resolution is low, but distinct shifts from starting material.[2][3]

Step 2: Regioselective Dechlorination to 2-Chloropyridin-3-ol

Critical Control Point: We must remove the C6-Cl while retaining the C2-Cl.[1][2][3] The C6 position is sterically less hindered than C2 (which is flanked by the ring Nitrogen and the C3-OH).[1][2][3]

Reagents:

- 2,6-Dichloropyridin-3-ol[1][3][4][5]
- Pd/C (5% or 10% loading)[3]
- Triethylamine (1.1 eq)[3]
- Methanol[1][2][3][5]

Protocol:

- Dissolve 2,6-dichloropyridin-3-ol in Methanol. Add Triethylamine (scavenger for HCl).[2][3]
- Add Pd/C catalyst (5 wt%).[2][3]
- Hydrogenation: Stir under H₂ balloon (1 atm) at Room Temperature.
- Monitoring: Monitor by HPLC every 30 minutes.
 - Stop Condition: Stop immediately when the starting material is consumed.[3] Over-reduction leads to 3-pyridinol (removal of both Cl).[1][3]
- Workup: Filter through Celite. Concentrate filtrate.[2][3] Partition between water and DCM.[2][3] The product is in the organic layer.[2][3]
- Purification: Flash chromatography (SiO₂, DCM:MeOH 95:5).

Step 3: Nitration to 2-Chloro-6-nitropyridin-3-ol

Mechanism: Electrophilic Aromatic Substitution.[1][2][3] The C3-OH is a strong activating group and ortho/para director.[1][2][3]

- Ortho (C2): Blocked by Cl.[3]

- Ortho (C4): Sterically hindered and electronically less favored than para.[2][3]
- Para (C6): Open and activated.[3]

Reagents:

- 2-Chloropyridin-3-ol[1][2][3][4][5][6][7][8]
- Conc. H₂SO₄
- Fuming HNO₃ (or KNO₃)[3]

Protocol:

- Dissolve 2-chloropyridin-3-ol in Conc. H₂SO₄ at 0°C.[2][3]
- Add Fuming HNO₃ dropwise, keeping temperature < 10°C.
- Allow to warm to Room Temperature and stir for 2-4 hours.
- Quench: Pour reaction mixture onto crushed ice. The product typically precipitates as a yellow solid.[2][3]
- Isolation: Filter the solid. Wash with cold water.[2][3]
- Purification: Recrystallize from Ethanol or purify via column chromatography if regioisomers (e.g., 4-nitro) are present.[2][3]

Analytical Data & Specifications

Parameter	Specification	Method
Appearance	Yellow crystalline powder	Visual
Purity	> 98.0%	HPLC (C18, ACN/H2O)
Melting Point	145 - 148°C (Lit.[1][2][3] varies)	Capillary
¹ H NMR (DMSO-d ₆)	δ 11.5 (s, 1H, OH), 8.1 (d, 1H), 7.6 (d, 1H)	400 MHz NMR
Mass Spec	[M-H] ⁻ = 173.0	LC-MS (ESI ⁻)

NMR Interpretation:

- The presence of two doublets in the aromatic region indicates two adjacent protons (C4 and C5), confirming the substitution pattern is 2,3,6 (where C4 and C5 are unsubstituted).[1][3]
- A singlet pattern would indicate a 2,4,6 substitution (C3/C5 protons isolated), which would signal incorrect nitration at C4.[1][3]

Troubleshooting & Optimization

Issue: Over-Dechlorination (Step 2)[2][3]

- Symptom: Formation of 3-pyridinol (no chlorine).[1][3]
- Fix: Use a poisoned catalyst (e.g., Lindlar catalyst) or reduce H₂ pressure.[2][3] Alternatively, use Zinc dust in Acetic Acid for milder reductive dechlorination, which often favors removal of the less hindered halogen.[1][3]

Issue: Regioselectivity in Nitration (Step 3)

- Symptom: Formation of 2-chloro-4-nitropyridin-3-ol.[1][3]
- Fix: Lower the reaction temperature to -10°C. The para position (C6) has a lower activation energy than the ortho (C4) position. Lower temperatures kinetically favor the C6 product.[2][3]

Safety & Handling

- 2,6-Dichloropyridine: Toxic if swallowed or inhaled.[2][3] Use in a fume hood.[2][3]
- LDA: Pyrophoric.[3] Handle under inert atmosphere (Argon/Nitrogen).[2][3][8]
- Nitration: Exothermic reaction.[2][3][9] Risk of thermal runaway.[2][3] Strict temperature control is mandatory.[3]

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